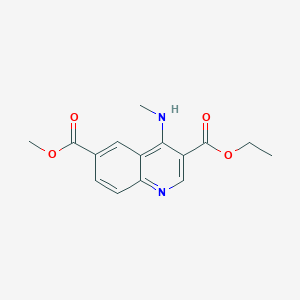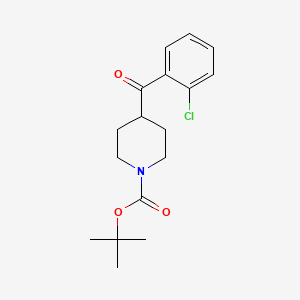![molecular formula C17H17N3O2 B11835983 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol CAS No. 402734-23-0](/img/structure/B11835983.png)
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.
Chlorination: This compound is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to form 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.
Hydrolysis: These intermediates are then hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives.
Amidation: Finally, amidation with 2-chloroacetyl chloride produces the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various anilines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various quinazoline derivatives.
Biology: This compound exhibits potential antitumor activity and is studied for its effects on cancer cell lines.
Medicine: It is investigated for its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which is relevant in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol involves inhibition of EGFR phosphorylation. This inhibition disrupts the signaling pathways that promote tumor cell growth and survival. The compound binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: An EGFR tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various EGFR mutations.
Uniqueness
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and selectivity profiles compared to other EGFR inhibitors .
Eigenschaften
CAS-Nummer |
402734-23-0 |
|---|---|
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
7-methoxy-4-[[(1R)-1-phenylethyl]amino]quinazolin-6-ol |
InChI |
InChI=1S/C17H17N3O2/c1-11(12-6-4-3-5-7-12)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h3-11,21H,1-2H3,(H,18,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
ICPPMXFVBZNQQO-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















